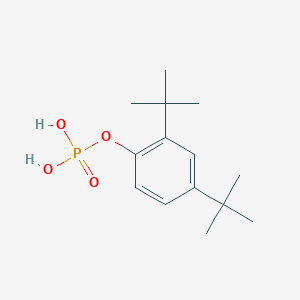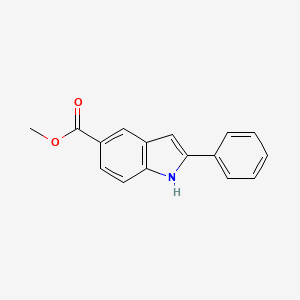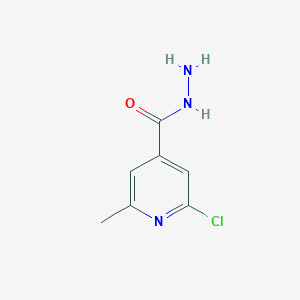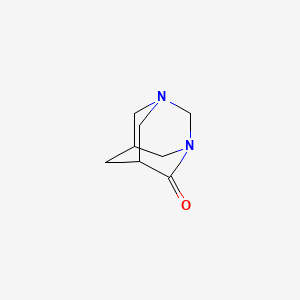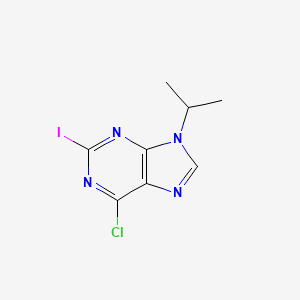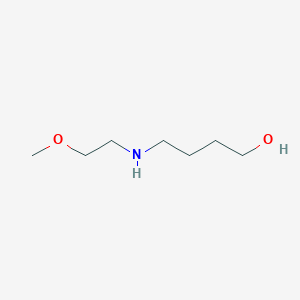
4-((2-Methoxyethyl)amino)butan-1-ol
Vue d'ensemble
Description
“4-((2-Methoxyethyl)amino)butan-1-ol” is a chemical compound with the molecular formula C7H17NO2 . It is a derivative of butanol, which is a type of alcohol with a four-carbon structure .
Molecular Structure Analysis
The molecular structure of “4-((2-Methoxyethyl)amino)butan-1-ol” consists of a butanol backbone with an amino group and a methoxyethyl group attached . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Applications De Recherche Scientifique
Asymmetric Synthesis
A study describes a new synthesis method for (S)-3-amino-4-methoxy-butan-1-ol, which involves the preparation of a primary, nonprotected enamine from a β-keto ester and its asymmetric catalytic enamine hydrogenation. This process achieves high enantiomeric excess values, demonstrating its effectiveness in asymmetric synthesis (Mattei et al., 2011).
Antiinflammatory Activity
Research on compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which includes structures similar to 4-((2-Methoxyethyl)amino)butan-1-ol, showed significant antiinflammatory activity. These compounds' activity was tested using the cotton pellet granuloma method, highlighting their potential in developing new anti-inflammatory drugs (Goudie et al., 1978).
Chiral Building Blocks
Methioninol, related to 4-((2-Methoxyethyl)amino)butan-1-ol, was used to create a new chiral building block, (S)-3-Aminothiolane. This compound demonstrates the potential of 4-((2-Methoxyethyl)amino)butan-1-ol derivatives in creating useful chiral molecules for chemical synthesis (Dehmlow & Westerheide, 1992).
Cardioselective Beta-Blockers
In a study exploring the cardioselectivity of beta-adrenoceptor blocking agents, compounds with structures including 1-(aralkylamino)-3-(aryloxy)propan-2-ols, closely related to 4-((2-Methoxyethyl)amino)butan-1-ol, were synthesized and tested. This research contributes to understanding how structural variations influence the cardioselectivity of beta-blockers (Rzeszotarski et al., 1983).
Anti-histaminic Properties
Research on the synthesis and anti-histaminic properties of isomeric aminobutenes, derived from the dehydration of compounds like 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol, reveals the role of structural factors in their anti-histaminic activity. This study indicates the potential of similar compounds to 4-((2-Methoxyethyl)amino)butan-1-ol in developing new antihistamine drugs (Casy & Parulkar, 1969).
Rearrangement Studies
A study demonstrated the rearrangement of 4-amino-4-phenyl-butan-2-ol via an azetidinium cation intermediate, providing insights into the chemical behavior of similar compounds. This research contributes to understanding the rearrangement mechanisms of similar amino alcohols (Blakemore, Chiva, & Thistlethwaite, 2011).
Biocatalytic Reductive Amination
A study describes the biocatalytic synthesis of short-chain chiral amines using amine dehydrogenases, highlighting the efficient synthesis of compounds like (S)-3-aminobutan-1-ol. This demonstrates the potential of biocatalysis in producing compounds structurally related to 4-((2-Methoxyethyl)amino)butan-1-ol (Ducrot et al., 2021).
Mécanisme D'action
Target of Action
Due to the presence of both amino and hydroxyl groups in its structure, it may interact with various biological targets .
Mode of Action
It’s possible that the compound interacts with its targets through hydrogen bonding or electrostatic interactions, given its polar functional groups .
Biochemical Pathways
It’s plausible that the compound could influence pathways where amines and alcohols play a significant role .
Pharmacokinetics
Its solubility in both water and organic solvents suggests that it could be well-absorbed and distributed in the body .
Result of Action
Given its potential bioactivity, it could have various effects depending on the specific biological context .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 4-((2-Methoxyethyl)amino)butan-1-ol .
Propriétés
IUPAC Name |
4-(2-methoxyethylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-10-7-5-8-4-2-3-6-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBJSAKOXQYGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286896 | |
| Record name | 1-Butanol, 4-[(2-methoxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54093-35-5 | |
| Record name | 1-Butanol, 4-[(2-methoxyethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54093-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 4-[(2-methoxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




